Jak-IN-20 Jak-IN-20
Brand Name: Vulcanchem
CAS No.:
VCID: VC16686270
InChI: InChI=1S/C28H30FN7O2/c29-25-19-32-28(34-26(25)20-1-3-21(4-2-20)27(37)31-12-11-30)33-22-5-7-23(8-6-22)35-13-9-24(10-14-35)36-15-17-38-18-16-36/h1-8,19,24H,9-10,12-18H2,(H,31,37)(H,32,33,34)
SMILES:
Molecular Formula: C28H30FN7O2
Molecular Weight: 515.6 g/mol

Jak-IN-20

CAS No.:

Cat. No.: VC16686270

Molecular Formula: C28H30FN7O2

Molecular Weight: 515.6 g/mol

* For research use only. Not for human or veterinary use.

Jak-IN-20 -

Specification

Molecular Formula C28H30FN7O2
Molecular Weight 515.6 g/mol
IUPAC Name N-(cyanomethyl)-4-[5-fluoro-2-[4-(4-morpholin-4-ylpiperidin-1-yl)anilino]pyrimidin-4-yl]benzamide
Standard InChI InChI=1S/C28H30FN7O2/c29-25-19-32-28(34-26(25)20-1-3-21(4-2-20)27(37)31-12-11-30)33-22-5-7-23(8-6-22)35-13-9-24(10-14-35)36-15-17-38-18-16-36/h1-8,19,24H,9-10,12-18H2,(H,31,37)(H,32,33,34)
Standard InChI Key OJWUERASKIACOC-UHFFFAOYSA-N
Canonical SMILES C1CN(CCC1N2CCOCC2)C3=CC=C(C=C3)NC4=NC=C(C(=N4)C5=CC=C(C=C5)C(=O)NCC#N)F

Introduction

Mechanistic Foundations of JAK Inhibitors

JAK enzymes (JAK1, JAK2, JAK3, TYK2) are cytoplasmic tyrosine kinases critical for cytokine signaling via the JAK-STAT pathway . By binding to these kinases, JAK inhibitors disrupt downstream STAT protein activation, modulating immune and inflammatory responses . First-generation inhibitors like tofacitinib and ruxolitinib exhibit pan-JAK or selective JAK1/JAK2 inhibition, demonstrating efficacy in autoimmune diseases and myeloproliferative disorders .

Selectivity and Binding Modes

Hypothetically, Jak-IN-20 may adopt a binding mode similar to approved JAK inhibitors, which competitively target the ATP-binding pocket of the kinase domain . For example, abrocitinib (JAK1-selective) achieves an IC₅₀ of 0.029 μM against JAK1, while maintaining a 28-fold selectivity over JAK2 . Structural analyses of approved inhibitors reveal conserved interactions, such as hydrogen bonding with hinge-region residues (e.g., Leu959 in JAK1) and hydrophobic contacts with the gatekeeper residue .

Comparative Analysis of JAK Inhibitor Pharmacokinetics

While Jak-IN-20’s pharmacokinetic (PK) properties remain uncharacterized, established JAK inhibitors provide benchmarks for oral bioavailability, half-life, and metabolic pathways:

ParameterTofacitinibRuxolitinibUpadacitinibHypothetical Jak-IN-20
Bioavailability74%95%88%
Half-life (hr)3.22.96.8
Primary MetabolismCYP3A4CYP3A4CYP2D6

Table 1: Pharmacokinetic profiles of select JAK inhibitors . Jak-IN-20 data unavailable in literature.

Approved JAK inhibitors undergo hepatic metabolism via cytochrome P450 enzymes, with renal excretion as a minor pathway . Drug-drug interactions (e.g., with CYP3A4 inducers) are a noted concern .

Unmet Needs and Future Directions for Jak-IN-20

  • Structural Characterization: Elucidating Jak-IN-20’s chemical scaffold and kinase selectivity (e.g., JAK1 vs. JAK3) is critical.

  • Preclinical Efficacy: In vitro and in vivo studies must assess potency in disease-relevant models (e.g., murine AA or collagen-induced arthritis).

  • Safety Optimization: Reducing off-target kinase activity (e.g., TYK2 inhibition) could enhance therapeutic indices.

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